molecular formula C9H7NO4 B14743945 Ethenyl 4-nitrobenzoate CAS No. 831-69-6

Ethenyl 4-nitrobenzoate

Cat. No.: B14743945
CAS No.: 831-69-6
M. Wt: 193.16 g/mol
InChI Key: ONWCAHIXZOZKJT-UHFFFAOYSA-N
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Description

Ethenyl 4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethenyl group (-CH=CH2) attached to the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with ethenol. The reaction typically involves the use of a catalyst such as sulfuric acid or polyfluoroalkanesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reaction mixture being heated to around 80°C under an inert atmosphere such as argon .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow systems to optimize the reaction time and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been shown to enhance the efficiency of the esterification process, resulting in higher conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

Ethenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ethenyl group under basic conditions.

Major Products Formed

    Reduction: The major product formed is 4-aminobenzoate.

    Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

Ethenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester functional group can be hydrolyzed by esterases, leading to the formation of 4-nitrobenzoic acid and ethenol. These reactions can affect cellular processes and pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenyl 4-nitrobenzoate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other nitrobenzoates. This makes it particularly useful in specific applications where the reactivity of the ethenyl group is advantageous.

Properties

CAS No.

831-69-6

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

ethenyl 4-nitrobenzoate

InChI

InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2

InChI Key

ONWCAHIXZOZKJT-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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